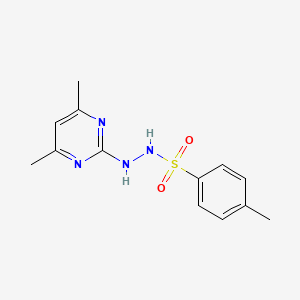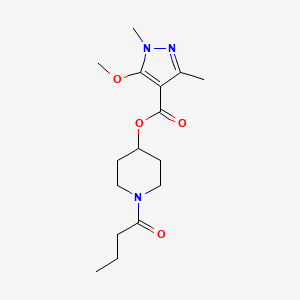![molecular formula C18H23N3O B7682029 N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide](/img/structure/B7682029.png)
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which has a calming effect on the nervous system. N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide has been investigated as a potential treatment for epilepsy, anxiety disorders, and addiction.
Mechanism of Action
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide increases the levels of GABA in the brain, which has a calming effect on the nervous system.
Biochemical and Physiological Effects:
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide has been shown to increase GABA levels in the brain, which has a calming effect on the nervous system. It has been investigated for its potential to treat epilepsy, anxiety disorders, and addiction. N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase. However, N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide can be difficult to synthesize, and its effects on other enzymes and neurotransmitters in the brain are not fully understood.
Future Directions
There are several areas of future research for N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide, including investigating its potential as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide and its effects on other enzymes and neurotransmitters in the brain. Finally, there is a need for the development of more efficient synthesis methods for N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide to make it more accessible for research and potential therapeutic use.
In conclusion, N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide is a novel GABA aminotransferase inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. It has been extensively studied for its potential to treat epilepsy, anxiety disorders, and addiction, and has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. While there are several advantages to using N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide in lab experiments, there are also limitations, including the difficulty of synthesizing the compound and the need for further research to fully understand its effects on other enzymes and neurotransmitters in the brain. Despite these limitations, there are several areas of future research for N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide, including investigating its potential as a treatment for other neurological and psychiatric disorders and developing more efficient synthesis methods.
Synthesis Methods
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide is synthesized through a multistep process that involves the reaction of 1-cyanocyclopropane with piperidine, followed by the addition of benzoyl chloride to form the final product. The synthesis of N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide is a complex process that requires careful attention to detail and expertise in organic chemistry.
properties
IUPAC Name |
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c19-13-18(8-9-18)14-21-10-4-5-15(12-21)11-20-17(22)16-6-2-1-3-7-16/h1-3,6-7,15H,4-5,8-12,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMSXCADMHTVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2(CC2)C#N)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-4-propan-2-ylbenzamide](/img/structure/B7681951.png)
![[1-[(2,3-Dimethylcyclohexyl)amino]-1-oxopropan-2-yl] 1-oxidopyridin-1-ium-4-carboxylate](/img/structure/B7681959.png)
![N-(2,6-difluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B7681966.png)

![5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole](/img/structure/B7681974.png)


![2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B7682002.png)
![4-[(5-Fluoro-2-methoxycarbonylphenyl)sulfonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B7682006.png)
![2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7682013.png)
![Tert-butyl 2-(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)pyrazolidine-1-carboxylate](/img/structure/B7682018.png)
![N-[1-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7682030.png)

![2-[1-[(2,6-Dichlorophenyl)methylsulfonyl]ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7682058.png)